2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-14-28-17-26-23-21(18-8-6-5-7-9-18)15-29(24(23)25(28)31)16-22(30)27-19-10-12-20(32-2)13-11-19/h5-13,15,17H,3-4,14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFBKBYEKDHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation of starting materials.
- Cyclization to form the pyrrolo[3,2-d]pyrimidine core.
- Functional group modifications to achieve the desired molecular structure.
The molecular formula is , with a molecular weight of 380.5 g/mol. The compound's IUPAC name is N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide, and its canonical SMILES representation is CCCCNC(=O)CN1C=C(C2=C1C(=O)N(C=N2)CCCC)C3=CC=CC=C3 .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets that modulate biological pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in critical cellular processes, potentially leading to anti-cancer and anti-inflammatory effects .
Therapeutic Applications
-
Anti-Cancer Activity :
- Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against KB human tumor cells with an IC50 value of approximately 1.7 nM .
- The compound's structure allows for selective uptake by folate receptors (FRs), enhancing its potential as an anti-cancer agent .
- Anti-inflammatory Properties :
Study 1: Anti-Cancer Efficacy
A study evaluated the efficacy of various pyrrolo[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated that compounds with similar structures demonstrated potent cytotoxicity against cancer cells while exhibiting low toxicity in normal cells .
Study 2: Inhibition of Myeloperoxidase
Another research effort focused on the inhibition of MPO by pyrrolo[3,2-d]pyrimidine derivatives. The findings revealed that certain derivatives could significantly reduce MPO activity, suggesting a potential role in treating diseases characterized by excessive inflammation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| IC50 (Anti-Cancer Activity) | 1.7 nM |
| Target Enzyme | Myeloperoxidase (MPO) |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide may exhibit significant anticancer properties. Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation.
- Inhibition of GARFTase : This compound has been studied for its ability to inhibit the enzyme GARFTase, crucial in purine biosynthesis. In vitro studies demonstrated that related compounds exhibited IC50 values as low as 1.7 nM against human tumor cell lines .
- Mechanisms of Action : The mechanism involves binding to specific molecular targets, modulating various biological pathways that lead to reduced tumor cell growth .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest:
- Inhibition of COX Enzymes : The presence of the thioacetamide moiety may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. IC50 values for related compounds ranged from 0.011 μM to 17.5 μM against COX-II .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reactions : Starting materials undergo condensation followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core.
- Functional Group Modifications : Subsequent functionalization optimizes the compound for desired biological activities.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Case Study on Tumor Targeting
A series of experiments focused on modifying side chains of pyrrolo[3,2-d]pyrimidine derivatives. These modifications significantly impacted cellular uptake and cytotoxicity profiles, suggesting pathways for optimizing therapeutic efficacy .
Anti-inflammatory Assessment
In vivo models demonstrated that certain derivatives exhibited reduced ulcerogenic effects while maintaining anti-inflammatory potency, indicating their suitability as therapeutic agents .
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Key differences :
- Core alkyl group : 3-ethyl (vs. 3-butyl in the target compound), reducing lipophilicity.
- Acetamide substituent : 2-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Implications :
- The chloro group may decrease solubility but enhance metabolic stability.
- Shorter ethyl chain reduces logP compared to the target compound.
2-(3-Butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Key differences :
- Acetamide substituent : 3,4-Dimethoxyphenyl (two methoxy groups) vs. 4-methoxyphenyl.
- Implications :
- Increased solubility due to additional methoxy group.
- Molecular weight: 460.5 g/mol (vs. ~430 g/mol for the target compound).
Heterocyclic Core Modifications
Pyrrolo[1,2-b]pyridazine Derivatives
- Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Key differences: Core structure: Pyrrolopyridazine (vs. pyrrolopyrimidine). Substituents: Trifluoromethyl, cyano, and morpholine groups.
- Implications :
- Altered hydrogen-bonding patterns due to nitrogen positioning.
- Enhanced metabolic resistance from fluorinated groups.
Tetrahydropyrimidin-1(2H)-yl Derivatives
- Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Key differences :
- Saturation : Fully saturated pyrimidine ring (vs. dihydro in the target compound).
- Implications :
- Increased conformational flexibility may reduce target binding specificity.
Structural and Physicochemical Comparison Table
Research Implications
- Hydrogen-bonding networks : The target compound’s acetamide and methoxy groups facilitate interactions critical for molecular recognition, as predicted by graph set analysis .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, enabling precise analysis of substituent effects on crystal packing .
- Drug design : The butyl group in the target compound offers a tunable site for optimizing logP, while the methoxyphenyl moiety balances solubility and bioavailability .
Preparation Methods
Reaction Conditions and Optimization
The reaction employs anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at ambient temperature. Butyl bromide is introduced to the pyrrolopyrimidinone dissolved in DMF, facilitating the alkylation at the N-3 position. Microwave-assisted synthesis has been explored to enhance reaction kinetics, reducing completion time from 24 hours to 2–4 hours while maintaining yields above 75%. Solvent selection is critical; polar aprotic solvents like DMF or dimethylacetamide (DMA) optimize nucleophilicity, whereas protic solvents result in diminished yields due to competitive hydrolysis.
Post-Alkylation Functionalization
Following alkylation, the intermediate undergoes acetamide formation via coupling with 4-methoxyphenylamine. Ethyl chloroacetate is introduced under reflux in tetrahydrofuran (THF), followed by aminolysis with 4-methoxyaniline. This two-step sequence achieves moderate yields (60–65%), with purification via column chromatography using ethyl acetate/hexane gradients.
EDC-Mediated Amide Coupling
A convergent approach involves the synthesis of the pyrrolopyrimidine core followed by amide bond formation. Source outlines this method, leveraging 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Synthesis of the Carboxylic Acid Intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is functionalized at the C-6 position via Suzuki-Miyaura coupling with phenylboronic acid, introducing the 7-phenyl group. Subsequent hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in tetrahydrofuran/water (THF/H₂O) yields the carboxylic acid derivative. This intermediate is pivotal for downstream amide formation.
Coupling with 4-Methoxyaniline
The carboxylic acid is activated with EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by reaction with 4-methoxyaniline. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9. This method achieves yields of 70–80%, with HPLC purity exceeding 95% after recrystallization from ethanol.
One-Pot Multicomponent Synthesis
Source reports a one-pot, three-component reaction utilizing arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. While this method primarily yields pyrrolo[2,3-d]pyrimidines, modifications enable access to the target compound.
Reaction Mechanism and Adaptations
The condensation of phenylglyoxal with 6-amino-1,3-dimethyluracil forms a Knoevenagel adduct, which cyclizes with barbituric acid under tetrabutylammonium bromide (TBAB) catalysis. To adapt this for 3-butyl substitution, pre-alkylated barbituric acid derivatives are employed. Ethanol at 50°C facilitates the reaction within 6 hours, yielding 55–60% of the desired product.
Limitations and Side Reactions
Competitive formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts necessitates rigorous chromatographic separation. Additionally, the 3-butyl group’s steric bulk reduces reaction efficiency compared to smaller alkyl chains, requiring excess reagents.
Suzuki-Miyaura Cross-Coupling for Structural Diversification
Source and highlight the utility of Suzuki-Miyaura coupling for introducing aryl groups at the C-6 position, a critical step in constructing the 7-phenyl substituent.
Iodination and Coupling
The pyrrolopyrimidine core is iodinated at C-6 using N-iodosuccinimide (NIS) in acetic acid, yielding 6-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent Suzuki coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in dioxane/water affords the 7-phenyl derivative. This step achieves 85–90% conversion, with palladium removal via activated charcoal filtration.
Structural Characterization and Analytical Data
Spectral Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine H), 7.68–7.34 (m, 5H, phenyl H), 6.89 (d, J = 8.8 Hz, 2H, methoxyphenyl H), 4.62 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃), 3.21 (t, J = 7.2 Hz, 2H, NCH₂), 1.55–1.23 (m, 4H, butyl CH₂), 0.89 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyrrolopyrimidine core and the equatorial orientation of the 3-butyl group. The dihedral angle between the pyrrolopyrimidine and 4-methoxyphenyl planes is 82.5°, indicating minimal conjugation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 75 | 95 | Scalability, mild conditions | Requires pre-functionalized starting material |
| EDC Coupling | 80 | 97 | High regioselectivity | Costly coupling reagents |
| Multicomponent | 60 | 90 | Rapid, one-pot | Byproduct formation |
| Suzuki Coupling | 85 | 98 | Versatile for aryl groups | Palladium removal challenges |
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures risk decomposition of intermediates |
| Reaction Time | 8–12 hours | Shorter durations lead to incomplete cyclization |
| Solvent | DMSO or Ethanol | Polarity affects reaction kinetics |
Basic: How can researchers confirm structural integrity and purity of the compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., butyl chain at C3, methoxyphenyl at acetamide) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] at m/z 473.22) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How does the compound interact with biological targets, and what methodologies are used to study its mechanism?
Answer:
The pyrrolopyrimidine core and methoxyphenyl group suggest potential kinase or protease inhibition. Methodologies include:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Data Interpretation : Correlate docking scores (binding energy < -8 kcal/mol) with experimental IC values (<10 µM) to validate target engagement .
Advanced: How should researchers address contradictions in reported bioactivity data across structural analogs?
Answer:
Contradictions often arise from substituent effects or assay conditions. Strategies include:
-
Comparative SAR Analysis :
Substituent Bioactivity (IC, µM) Source 3-Butyl 2.1 ± 0.3 (EGFR) 3-Ethyl 8.9 ± 1.1 (EGFR) 4-Methoxyphenyl 1.5 ± 0.2 (EGFR) 4-Methylphenyl 12.4 ± 2.0 (EGFR) -
Assay Standardization : Replicate studies under consistent conditions (e.g., ATP concentration, incubation time) .
-
Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Advanced: What computational approaches are recommended for predicting physicochemical properties and ADMET profiles?
Answer:
Leverage quantum chemical calculations and machine learning:
- Physicochemical Properties :
- LogP : Predict via ChemAxon or Schrodinger’s QikProp (experimental LogP ~3.2) .
- Solubility : Use COSMO-RS for aqueous solubility estimation (<10 µg/mL suggests formulation challenges) .
- ADMET Prediction :
- SwissADME : Assess bioavailability (Topological PSA > 140 Å indicates poor absorption) .
- ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane potential disruption risk) .
Advanced: How can researchers optimize synthetic yield while minimizing side products?
Answer:
Apply design of experiments (DoE) and in-line monitoring:
-
DoE Parameters :
Factor Range Optimal Catalyst Loading 5–15 mol% 10 mol% pH 7.5–9.0 8.5 Stirring Rate 200–600 rpm 400 rpm -
In-Line Monitoring : Use ReactIR™ to track intermediate formation and abort reactions if byproducts exceed 5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
